1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea is a complex organic compound characterized by the presence of a benzo[d][1,3]dioxole ring, a thiophene ring, and a urea moiety
Preparation Methods
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Thiophene Ring: Thiophene derivatives can be synthesized via the Paal-Knorr synthesis or by using thiophene-2-carboxylic acid.
Coupling Reactions: The benzo[d][1,3]dioxole and thiophene derivatives are coupled using appropriate linkers and reagents.
Urea Formation: The final step involves the reaction of the intermediate with isocyanates to form the urea moiety.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of alcohols or amines.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine).
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes, depending on the biological context.
Comparison with Similar Compounds
When compared to similar compounds, 1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea stands out due to its unique combination of structural motifs:
Benzo[d][1,3]dioxole Derivatives: These compounds are known for their aromatic stability and potential biological activity.
Thiophene Derivatives: Thiophenes are widely used in organic electronics due to their conductive properties.
Urea Derivatives: Urea moieties are common in medicinal chemistry for their ability to form hydrogen bonds and interact with biological targets.
Similar compounds include:
- 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxypropyl)urea
- 1-(Thiophen-2-yl)-3-(5-hydroxy-3-phenylpentyl)urea
These comparisons highlight the unique structural and functional attributes of this compound, making it a compound of significant interest in various research fields.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(5-hydroxy-3-thiophen-2-ylpentyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c20-8-6-12(16-2-1-9-24-16)5-7-18-17(21)19-13-3-4-14-15(10-13)23-11-22-14/h1-4,9-10,12,20H,5-8,11H2,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTLIWOJZHLCCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCCC(CCO)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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